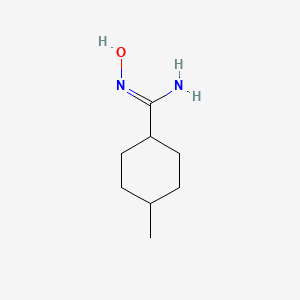

N'-hydroxy-4-methylcyclohexane-1-carboximidamide

Descripción

N’-hydroxy-4-methylcyclohexane-1-carboximidamide is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Propiedades

IUPAC Name |

N'-hydroxy-4-methylcyclohexane-1-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-6-2-4-7(5-3-6)8(9)10-11/h6-7,11H,2-5H2,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSJSHCPBMBZEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCC(CC1)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-4-methylcyclohexane-1-carboximidamide typically involves the reaction of 4-methylcyclohexanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at a temperature of around 60-70°C for several hours. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for N’-hydroxy-4-methylcyclohexane-1-carboximidamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

N’-hydroxy-4-methylcyclohexane-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Oximes, nitriles

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N’-hydroxy-4-methylcyclohexane-1-carboximidamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mecanismo De Acción

The mechanism of action of N’-hydroxy-4-methylcyclohexane-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the carboximidamide moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- N-hydroxy-4-methylcyclohexane-1-carboxamide

- 4-methylcyclohexane-1-carboximidamide

- N-hydroxycyclohexane-1-carboximidamide

Uniqueness

N’-hydroxy-4-methylcyclohexane-1-carboximidamide is unique due to the presence of both a hydroxyl group and a carboximidamide moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .

Actividad Biológica

N'-Hydroxy-4-methylcyclohexane-1-carboximidamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, cytotoxicity, and therapeutic applications, drawing on diverse sources of information.

Chemical Structure and Properties

The chemical formula for N'-hydroxy-4-methylcyclohexane-1-carboximidamide is . It features a hydroxyl group, a carboximidamide functional group, and a cyclohexane ring, which contribute to its unique biological properties.

1. Cytotoxicity

Cytotoxicity refers to the capacity of a compound to induce cell damage or death. In vitro studies have demonstrated that N'-hydroxy-4-methylcyclohexane-1-carboximidamide exhibits varying degrees of cytotoxicity against different cell lines.

The IC50 values indicate the concentration required to inhibit cell viability by 50%. The compound shows significant cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.

2. Antidiabetic Properties

Research indicates that N'-hydroxy-4-methylcyclohexane-1-carboximidamide may also possess antidiabetic properties. It has been evaluated for its ability to inhibit enzymes involved in glucose metabolism.

Inhibition of these enzymes can reduce glucose absorption in the intestines, potentially lowering blood sugar levels.

Case Study 1: Anticancer Activity

A study conducted on the effects of N'-hydroxy-4-methylcyclohexane-1-carboximidamide on human cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways. The study found:

- Increased expression of pro-apoptotic proteins.

- Decreased expression of anti-apoptotic proteins.

These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

Case Study 2: Diabetes Management

In a preclinical model of diabetes, administration of N'-hydroxy-4-methylcyclohexane-1-carboximidamide resulted in significant reductions in blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin sensitivity and increased glucose uptake in muscle cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.